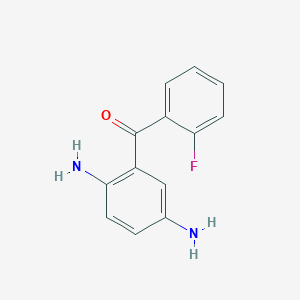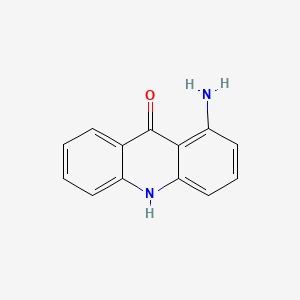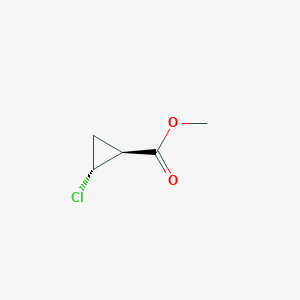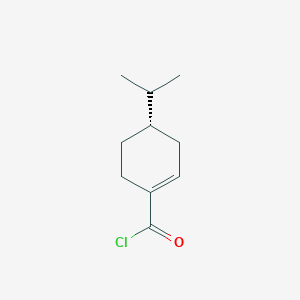
2,5-Diamino-2'-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-2’-fluorobenzophenone is an organic compound with the molecular formula C₁₃H₁₁FN₂O and a molecular weight of 230.2376 g/mol . This compound is characterized by the presence of two amino groups and a fluorine atom attached to a benzophenone core. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2’-fluorobenzophenone typically involves the reaction of 2,5-diaminobenzophenone with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the benzophenone structure . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution.
Industrial Production Methods
Industrial production of 2,5-Diamino-2’-fluorobenzophenone may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diamino-2’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group in the benzophenone core can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,5-dinitro-2’-fluorobenzophenone.
Reduction: Formation of 2,5-diamino-2’-fluorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Diamino-2’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminobenzophenone: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Amino-5-chlorobenzophenone: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
2,5-Diamino-2’-fluorobenzophenone is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and potential pharmaceutical applications .
Propriétés
Formule moléculaire |
C13H11FN2O |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
(2,5-diaminophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H11FN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2 |
Clé InChI |
OKCCYEPCUCOYDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
